molecular formula C6H6ClNO2 B601191 Gimeracil Impurity 7 CAS No. 1227600-22-7

Gimeracil Impurity 7

Número de catálogo: B601191
Número CAS: 1227600-22-7
Peso molecular: 159.57
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gimeracil Impurity 7, also known as 5-chloro-4-methoxy-1H-pyridin-2-one, is a chemical compound with the molecular formula C6H6ClNO2 . It is not classified as a hazardous compound .


Synthesis Analysis

A practical three-step synthetic approach to gimeracil, the parent API of this compound, has been described in the literature . The synthesis starts with 2,4-dimethoxypyridine and proceeds through intermediates 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom and a methoxy group . The molecular weight of the compound is 159.57 .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1%, and ideally lower than 0.1% . Impurities are unwanted residuals that form during or after the course of the reaction .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 159.57 and a molecular formula of C6H6ClNO2 .

Aplicaciones Científicas De Investigación

Radiosensitization and DNA Repair Inhibition

Gimeracil, known chemically as 5-Chloro-2,4-dihydroxypyridine, has shown potential in enhancing the effectiveness of radiotherapy. Takagi et al. (2010) highlighted Gimeracil's radiosensitizing properties, demonstrating that it inhibits homologous recombination (HR), a critical DNA repair mechanism, particularly during radiotherapy for cancer treatment (Takagi et al., 2010). Further supporting this, Sakata et al. (2011) found that Gimeracil restricts the formation of DNA repair proteins such as Rad51 and replication protein A (RPA), while increasing the presence of proteins involved in the early steps of homologous recombination repair. This study also pinpointed dihydropyrimidine dehydrogenase (DPYD) as a target for radiosensitization by Gimeracil, suggesting its role in the partial suppression of HR-mediated DNA repair (Sakata et al., 2011).

Antitumor Effects and Radiosensitization in Oral Squamous Cell Carcinoma

Harada et al. (2016) conducted research on the radiosensitizing effects of Gimeracil on oral squamous cell carcinoma (OSCC) cells. The study showed that the combination of Gimeracil and radiation significantly inhibited OSCC cell and tumor growth, suggesting that Gimeracil enhances the efficacy of radiotherapy (Harada et al., 2016).

Analytical Methods and Characterization

The pharmaceutical industry requires precise analytical methods for the characterization and quantification of impurities like Gimeracil. Papers by Qing-wei (2008) and Yu Yu-yan (2011) contribute to this by discussing the preparation and identification of Gimeracil polymorphs and the determination of Gimeracil in Tegafur capsules, respectively, indicating ongoing research in optimizing the analysis and quality control of Gimeracil and its impurities (Qing-wei, 2008); (Yu Yu-yan, 2011).

Solubility and Pharmacokinetics

Understanding the solubility and pharmacokinetic profile of a drug compound is crucial for its development and therapeutic application. Li et al. (2019) investigated the solubility of Gimeracil in various solvents, providing insights into its solubility properties and interactions, which are essential for formulation development (Li et al., 2019). Additionally, studies by Saif et al. (2011) and Gu et al. (2009) contribute to our understanding of Gimeracil's pharmacokinetic properties and its quantification in biological matrices, essential for ensuring appropriate dosage and efficacy (Saif et al., 2011); (Gu et al., 2009).

Additional Insights

Other studies, while not directly focused on Gimeracil Impurity 7, provide context and background relevant to understanding its broader applications and effects, such as the general importance of impurity profiling in pharmaceuticals and the synthesis of Gimeracil itself (Patel & Apte, 2016); (Zhao-jun, 2005).

Mecanismo De Acción

Gimeracil, the parent compound of Gimeracil Impurity 7, functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This results in higher 5-FU levels and a prolonged half-life of the substance .

Propiedades

IUPAC Name

5-chloro-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMVTNVDGRIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.